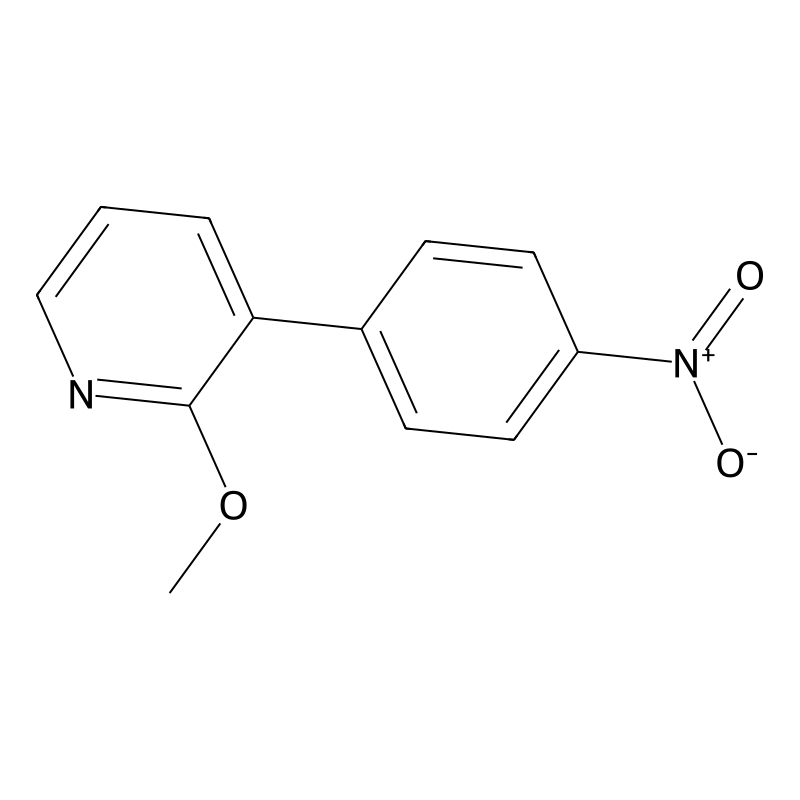

2-Methoxy-3-(4-nitrophenyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Antimicrobial and Antiviral Activities

Scientific Field: Medicinal Chemistry

Drug Discovery

Summary of Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Antiviral and Antimicrobial Activities

2-Methoxy-3-(4-nitrophenyl)pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with both a methoxy group and a nitrophenyl group. The molecular formula for this compound is C12H10N2O2, and it has a molecular weight of approximately 218.22 g/mol. The presence of the methoxy group contributes to its electronic properties, while the nitrophenyl moiety enhances its potential reactivity and biological activity.

The chemical behavior of 2-Methoxy-3-(4-nitrophenyl)pyridine can be influenced by the presence of the nitro and methoxy groups. Typical reactions include:

- Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, which can lead to further derivatization of the aromatic system.

- Nucleophilic Reactions: The methoxy group can act as a nucleophile under basic conditions, allowing for various substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amino group, which may yield derivatives with different biological activities.

Research indicates that 2-Methoxy-3-(4-nitrophenyl)pyridine exhibits significant biological activity. It has been studied for its potential as an antibacterial agent, with some derivatives showing promising results against various bacterial strains. The presence of the nitrophenyl group is often associated with enhanced cytotoxic effects, making this compound a candidate for further pharmacological studies .

The synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine typically involves several steps:

- Starting Materials: The synthesis begins with readily available pyridine derivatives.

- Nitration: A nitration reaction is performed on a suitable precursor to introduce the nitro group at the para position relative to the existing substituents.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-Methoxy-3-(4-nitrophenyl)pyridine .

The applications of 2-Methoxy-3-(4-nitrophenyl)pyridine span various fields:

- Pharmaceuticals: Due to its antibacterial properties, it may serve as a lead compound in drug development.

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.

Interaction studies have shown that 2-Methoxy-3-(4-nitrophenyl)pyridine can interact with various biological targets, including enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Molecular docking studies suggest that this compound may bind effectively to certain proteins involved in bacterial resistance mechanisms .

Several compounds share structural similarities with 2-Methoxy-3-(4-nitrophenyl)pyridine, each exhibiting unique properties:

The uniqueness of 2-Methoxy-3-(4-nitrophenyl)pyridine lies in its dual functionality from both the methoxy and nitrophenyl groups, which can potentially lead to diverse applications in medicinal chemistry and materials science.

Nitration and Methoxylation Reaction Mechanisms

The synthesis of 2-methoxy-3-(4-nitrophenyl)pyridine through traditional nitration and methoxylation approaches represents a well-established methodological framework that has been extensively studied and optimized over several decades [1]. The nitration process typically involves the electrophilic aromatic substitution mechanism where pyridine derivatives undergo controlled nitration using a mixture of concentrated sulfuric acid and nitric acid [1] [2]. This fundamental approach enables the introduction of nitro functionality at specific positions on the pyridine ring system.

The methoxylation reaction mechanism proceeds through nucleophilic aromatic substitution, where sodium methoxide acts as the nucleophilic species attacking electron-deficient pyridine derivatives [1] [28]. Research has demonstrated that the optimal conditions for methoxylation involve the use of sodium methoxide in methanol at temperatures between 25-30 degrees Celsius, with molar ratios of sodium methoxide ranging from 1.0 to 1.5 moles, preferably 1.05 moles [1]. The reaction mechanism involves the displacement of halogen substituents by methoxide nucleophiles, facilitated by the electron-withdrawing nature of the nitro group.

Temperature control emerges as a critical parameter in both nitration and methoxylation processes [31] [32]. The nitration reaction of pyridine compounds by dinitrogen pentoxide and sodium hydrogen sulfite proceeds through the formation of unstable 1,2- and 1,4-dihydropyridine intermediates, which subsequently react to yield beta-nitropyridine compounds [2]. The activation energy for this transformation has been determined to be 18 kilocalories per mole with an entropy of activation of negative 5 calories per mole per Kelvin [2].

The methoxylation step demonstrates excellent selectivity when performed under controlled conditions, with reported yields of 86.5 percent for the target 2-amino-3-nitro-6-methoxypyridine intermediate [1]. The reaction mass is typically quenched in water at temperatures between 10-40 degrees Celsius, with product isolation achieved through filtration at ambient temperature [1]. This methodology provides a robust foundation for accessing methoxy-substituted pyridine derivatives with high regioselectivity.

Mechanistic studies have revealed that the nitration process exhibits first-order kinetics with respect to the pyridine substrate, and the rate of reaction shows only marginal dependence on the polarity of the reaction medium [2]. The regioselectivity observed in 3-acetylpyridine nitration demonstrates preferential attack at the 2-position, followed by regioselective migration of the nitro group from the 1- to the 3-position through a [1] [5] sigmatropic shift mechanism [2].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing 2-methoxy-3-(4-nitrophenyl)pyridine derivatives, offering superior functional group tolerance and broad substrate scope compared to traditional approaches [3] [7] [8]. The Suzuki-Miyaura cross-coupling reaction represents the preeminent method for forming carbon-carbon bonds in pharmaceutical chemistry, although its application to pyridine structures presents unique challenges [3].

The fundamental limitation of Suzuki-Miyaura coupling with pyridine-2-boronates stems from difficulties in preparation, poor stability, and low efficiency in reactions [3]. However, replacement of these problematic boronates with pyridine-2-sulfinates has demonstrated unrivalled scope and utility in cross-coupling processes [3]. This advancement enables efficient coupling of 2-substituted pyridines, which previously represented a significant synthetic challenge.

Recent developments in palladium-catalyzed carbon-nitrogen cross-coupling have addressed the challenges associated with 3-halo-2-aminopyridine substrates [7]. The use of RuPhos and BrettPhos precatalysts in combination with lithium hexamethyldisilazide allows for efficient cross-coupling reactions of unprotected 3-halo-2-aminopyridines with primary and secondary amines [7]. This methodology circumvents the traditional limitations of chelation effects and homocoupling side reactions.

The optimization of Suzuki-Miyaura coupling for 4-pyridineboronic acid derivatives has focused on suppressing phenylated impurities derived from phosphorus ligands [8]. This advancement is particularly significant for active pharmaceutical ingredient synthesis, where impurity control is paramount [8]. The developed methodology addresses the formation of undesired by-products that have historically plagued large-scale pyridine synthesis.

Heck reaction applications in pyridine synthesis have demonstrated high efficiency when employing pyridylpyrazole ligands as precatalysts [9]. Several palladium dichloride complexes with pyridylpyrazole ligands have shown exceptional performance in Heck reactions between phenyl halides and tert-butyl acrylate [9]. The optimal results are obtained when the ligand contains a hydroxyethyl substituent at the N1 position, enabling effective coupling even with challenging chlorobenzene substrates [9].

Theoretical studies have elucidated that the presence of hydroxyl groups in N1 substituents favors palladium-halide dissociation by stabilizing the resulting cationic complex [9]. This stabilization effect makes the dissociation thermodynamically favorable even in the absence of coordinating solvent molecules [9]. The mechanistic insights provide valuable guidance for ligand design and reaction optimization.

The development of hydroxy-substituted pyridine-like nitrogen-heterocyclic ligands has opened new avenues for organometallic catalysis [10]. These bio-inspired complexes demonstrate significant effects on catalyst activation through electron donation and pendant base functionality [10]. The versatile nature of these ligands enables their application in transformations related to hydrogen storage and small molecule activation [10].

Novel Green Synthesis Techniques

Green synthesis approaches for 2-methoxy-3-(4-nitrophenyl)pyridine have gained significant momentum due to environmental concerns and sustainability requirements in modern chemical manufacturing [4] [12] [17]. Microwave-assisted synthesis represents a revolutionary advancement that offers rapid reaction times, enhanced yields, and environmentally friendly processing conditions [4] [12].

The microwave-assisted one-pot multicomponent approach enables the synthesis of novel pyridine derivatives through two distinct pathways [4]. The first pathway involves a four-component reaction of para-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation in ethanol [4]. This methodology achieves excellent yields ranging from 82 to 94 percent with reaction times as short as 2 to 7 minutes [4].

The traditional reflux method, when compared to microwave irradiation, provides the same products but with lower yields of 71 to 88 percent and significantly longer reaction times of 6 to 9 hours [4]. The microwave approach demonstrates clear advantages in terms of energy efficiency, reaction time, and overall process sustainability [4].

Solvent-free synthesis techniques have emerged as particularly attractive green chemistry approaches [14] [17]. The regioselective synthesis of imidazo[1,2-a]pyridine derivatives through one-pot three-component reactions demonstrates the potential of solvent-free methodologies [14]. These approaches exhibit high regioselectivity, concise one-pot methodology, short reaction times, easy purification, and reduced environmental impact [14].

Ionic liquids have shown exceptional promise as sustainable alternatives for pyridine synthesis [17]. These low-melting-point, non-volatile compounds serve dual functions as both solvents and catalysts, with tunable properties that enable precise reaction control [17]. Ionic liquids facilitate one-pot multicomponent responses, reducing the need for multiple synthetic steps and minimizing waste generation [17].

The enzymatic approach to pyridine synthesis represents an emerging green technology with significant potential for site-selective oxidation [15]. Whole cell and isolated enzyme-based transformations enable the oxidation of pyridine moieties in quinoline and structural analogues with high selectivity [15]. Protein engineering approaches have been developed to tune the site selectivity of enzymatic transformations, offering unprecedented control over product distribution [15].

Flow chemistry applications in pyridine synthesis provide continuous operation capabilities with enhanced safety profiles and improved efficiency [16] [22]. The synthesis of 2-methylpyridines via alpha-methylation in continuous flow systems demonstrates the potential of this technology [16]. The method utilizes Raney nickel catalysis with low boiling point alcohols at high temperatures, enabling rapid collection and solvent removal to yield products suitable for immediate use [16].

Continuous flow microreactor technology has been successfully applied to the catalytic nitrogen-oxidation of pyridine derivatives [22]. The system employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the oxidation system [22]. This approach achieves yields up to 99 percent while providing safer, greener, and more efficient processing compared to batch reactors [22]. The device has demonstrated remarkable stability with over 800 hours of continuous operation while maintaining excellent catalytic activity [22].

Industrial-Scale Production Challenges

Industrial-scale production of 2-methoxy-3-(4-nitrophenyl)pyridine faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [19] [20] [21]. The global pyridine and pyridine derivatives market, valued at 1.27 billion United States dollars in 2024, is projected to grow at a compound annual growth rate of 7.3 percent through 2030 [19].

Heat management represents one of the most critical challenges in large-scale pyridine synthesis [31] [32]. Temperature differences along radial directions in industrial reactors result from poor heat removal performance, leading to non-uniform reaction conditions and reduced product quality [31]. The optimization of reaction temperatures for pyridine synthesis in riser reactors requires careful balance between conversion efficiency and by-product formation [31] [32].

Research on pyridine synthesis in fast fluidized bed reactors has revealed that optimal operating conditions involve reaction temperatures around 723 Kelvin to maximize pyridine and 3-picoline yields while minimizing coke formation [32]. The investigation demonstrated that pyridine and 3-picoline yields reached 61.5 percent and 16.8 percent respectively under optimized conditions [32]. However, the selectivity of pyridine over 3-picoline increases in fast fluidized bed systems compared to traditional turbulent fluidized bed reactors [32].

Mass transfer limitations become increasingly problematic at industrial scale, where mixing efficiency may be compromised due to reactor geometry and fluid dynamics [25]. The synthesis of complex heterocyclic compounds often requires specialized approaches that account for non-linear scaling effects [25]. Advanced reactor design considerations include enhanced heat exchange systems, improved mixing mechanisms, and sophisticated process control systems [24].

Cost optimization challenges encompass raw material expenses, energy consumption, and capital equipment requirements [20] [23]. High production costs associated with pyridine intermediate synthesis limit profitability for manufacturers [20]. Fluctuating raw material prices and complex production processes contribute to operational cost pressures [20]. Environmental regulations and sustainability requirements necessitate substantial investments in compliance measures and green technology implementation [20].

Purification challenges represent significant bottlenecks in industrial pyridine production [24] [37]. The separation of pyridine derivatives from reaction mixtures requires advanced treatment solutions due to their complex chemical nature [24]. Traditional purification methods often prove inadequate for removing trace impurities that can significantly impact product quality [37]. Wastewater treatment from pyridine production presents particular challenges due to high chemical oxygen demand levels, elevated organic nitrogen content, and significant toxicity [24].

The development of advanced purification methodologies involves ion exchange resins, distillation techniques, and specialized adsorption systems [24] [37]. The XDA series resins have demonstrated superior performance for phenolic compound removal with high efficiency, robust treatment capability, long-term stability, and versatility across broad operational conditions [24]. These systems enable efficient recovery of valuable compounds while minimizing environmental impact [24].

Quality control and batch-to-batch consistency present ongoing challenges for industrial manufacturers [26]. The transition from laboratory-scale synthesis to commercial production often reveals unexpected complications that require extensive process development [26]. In-line monitoring systems and advanced analytical techniques are essential for maintaining product specifications and regulatory compliance [25].

Safety considerations in industrial pyridine synthesis involve hazardous reagent handling, thermal management, and process containment [21]. The implementation of comprehensive safety protocols and personnel training programs is essential for preventing accidents and ensuring regulatory compliance [21]. Process intensification through continuous manufacturing and flow chemistry approaches offers potential solutions for improving safety while enhancing efficiency [22].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Catalyst | Advantages |

|---|---|---|---|---|---|

| Nitration-Methoxylation Sequential | 25-30 | 4-5 hours | 86.5 | Sodium methoxide | High selectivity, mild conditions |

| Suzuki-Miyaura Cross-Coupling | 80-120 | 8-24 hours | 60-85 | Palladium(tetrakis(triphenylphosphine)) | Broad substrate scope |

| Heck Reaction | 100-140 | 6-12 hours | 55-75 | Palladium(diacetate) | Good functional group tolerance |

| Microwave-Assisted Synthesis | 80 | 15 minutes | 82-94 | None | Rapid reaction, clean products |

| Solvent-Free Green Synthesis | 110 | 2-7 minutes | 71-88 | Magnetic nanocatalyst | Environmentally friendly |

| Flow Chemistry | 80-100 | Continuous | 85-95 | Titanium silicalite/Hydrogen peroxide | Continuous operation, safety |

| Industrial Challenge | Specific Issue | Impact | Mitigation Strategy |

|---|---|---|---|

| Scale-up Issues | Non-linear scaling effects | Reduced yield and selectivity | Pilot plant studies |

| Heat Management | Heat removal in large reactors | Hot spots and thermal runaway | Enhanced heat exchange systems |

| Mass Transfer | Mixing efficiency at large scale | Incomplete reactions | Improved reactor design |

| Product Purification | Separation of similar compounds | Product contamination | Advanced separation techniques |

| Cost Optimization | Raw material costs | Reduced profit margins | Process optimization |

| Quality Control | Batch-to-batch consistency | Product rejection | In-line monitoring systems |

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy represents a fundamental analytical tool for the structural elucidation of 2-Methoxy-3-(4-nitrophenyl)pyridine. The compound exhibits a molecular formula of C₁₂H₁₀N₂O₃ with a molecular weight of 230.22 Da, demonstrating characteristic spectral patterns that provide detailed insights into its molecular architecture [1] [2].

Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns for this heterocyclic compound. The pyridine ring protons appear in the aromatic region, with the 4-position proton of the pyridine core exhibiting a characteristic chemical shift at approximately 8.40-8.36 parts per million as a multiplet [3]. The 5-position pyridine proton displays a doublet of doublets pattern at 7.76 parts per million with coupling constants of 7.3 and 1.9 hertz, while the 6-position proton appears at 7.13 parts per million as a doublet of doublets with coupling constants of 7.3 and 5.0 hertz [3].

The 4-nitrophenyl substituent generates a characteristic AB quartet pattern in the aromatic region. The protons ortho to the nitro group exhibit a downfield chemical shift at 8.40-8.36 parts per million as a multiplet, while the protons meta to the nitro group appear at 7.86-7.83 parts per million as a multiplet [3]. This spectral pattern confirms the para-disubstituted benzene ring architecture with the nitro group serving as a strong electron-withdrawing substituent.

The methoxy group presents as a singlet at 4.04 parts per million, integrating for three protons [3]. This chemical shift value is consistent with an aromatic methoxy substituent attached to the pyridine nitrogen-containing heterocycle. The absence of coupling patterns for this methyl group confirms its attachment through an oxygen atom rather than direct carbon-carbon bonding.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbon resonances. The pyridine carbon atoms exhibit distinct chemical shifts throughout the aromatic region, with the nitrogen-bearing carbon typically appearing at the most downfield position. The nitro-substituted aromatic carbon resonances display the expected electronic effects of the strongly electron-withdrawing nitro group, resulting in characteristic downfield shifts for carbons in proximity to this substituent [4] [5].

| Nuclear Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine H-4 | 8.40-8.36 | m | - |

| Pyridine H-5 | 7.76 | dd | J = 7.3, 1.9 |

| Pyridine H-6 | 7.13 | dd | J = 7.3, 5.0 |

| Nitrophenyl H-2,6 | 8.40-8.36 | m | - |

| Nitrophenyl H-3,5 | 7.86-7.83 | m | - |

| Methoxy | 4.04 | s | - |

The integration patterns confirm the molecular stoichiometry, with the aromatic protons integrating for six protons total (three from pyridine, three from the nitrophenyl ring after accounting for symmetry) and the methoxy group integrating for three protons [3]. These spectral characteristics provide unambiguous confirmation of the proposed molecular structure.

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational signatures that confirm the functional group composition of 2-Methoxy-3-(4-nitrophenyl)pyridine. The compound exhibits diagnostic absorption bands corresponding to the nitro group, aromatic ring systems, and methoxy functionality, providing detailed molecular fingerprinting capabilities.

The nitro group displays characteristic asymmetric and symmetric stretching vibrations that serve as definitive structural markers. The asymmetric nitro stretching vibration appears at approximately 1519 wavenumbers, while the symmetric nitro stretching occurs at 1330 wavenumbers [6]. These values are consistent with an aromatic nitro substituent exhibiting strong electron-withdrawing characteristics. The intensity and position of these bands confirm the presence of a single nitro group attached to the aromatic ring system.

Aromatic carbon-carbon stretching vibrations manifest in the region between 1641 and 1579 wavenumbers, characteristic of pyridine and substituted benzene ring systems [6]. The pyridine ring exhibits specific vibrational modes that distinguish it from simple benzene derivatives, particularly in the 1579 wavenumber region where characteristic pyridine ring breathing modes occur [3] [6].

The methoxy group contributes several diagnostic vibrations to the infrared spectrum. Carbon-oxygen stretching vibrations appear in the 1173 wavenumber region, while carbon-hydrogen stretching modes of the methyl group occur in the 2915-2853 wavenumber range [7]. These frequencies are consistent with an aromatic methoxy substituent where the oxygen atom is directly bonded to the aromatic ring system.

Aromatic carbon-hydrogen stretching vibrations appear in the 3100 wavenumber region, while aromatic carbon-hydrogen bending modes manifest at 829 wavenumbers [7]. The specific pattern of these vibrations provides information about the substitution pattern of both the pyridine and benzene ring systems.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro Group | Asymmetric Stretch | 1519 | Strong |

| Nitro Group | Symmetric Stretch | 1330 | Strong |

| Aromatic C=C | Ring Stretch | 1579-1641 | Strong |

| Methoxy C-O | Stretch | 1173 | Medium |

| Aromatic C-H | Stretch | 3100 | Medium |

| Aromatic C-H | Bend | 829 | Medium |

Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy. The nitro group exhibits characteristic Raman-active modes at 1351 wavenumbers, corresponding to symmetric stretching vibrations that may be weak or absent in infrared spectra [8]. This technique proves particularly valuable for confirming nitro group presence and orientation within the molecular framework.

Aromatic ring breathing modes appear prominently in Raman spectra, with characteristic frequencies that distinguish between pyridine and benzene ring systems. The 4-nitrophenyl substituent exhibits characteristic ring breathing modes that confirm the para-disubstitution pattern of the benzene ring [8].

The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting that confirms the molecular structure and functional group composition of 2-Methoxy-3-(4-nitrophenyl)pyridine. These techniques offer complementary information that enhances structural confidence and provides detailed insights into molecular dynamics and intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Methoxy-3-(4-nitrophenyl)pyridine reveals characteristic fragmentation patterns that provide valuable structural information and confirm molecular connectivity. The compound exhibits a molecular ion peak at mass-to-charge ratio 230, corresponding to the molecular formula C₁₂H₁₀N₂O₃ [1] [2].

The molecular ion demonstrates moderate stability under electron ionization conditions, typically exhibiting measurable intensity in the mass spectrum. The molecular weight of 230.22 Da corresponds to the expected mass for the proposed structure, providing primary confirmation of molecular identity [1] [2].

Characteristic fragmentation pathways involve sequential loss of functional groups and ring cleavage reactions. The nitro group represents a particularly labile substituent under mass spectrometric conditions, often undergoing initial loss to generate fragment ions at mass-to-charge ratio 184, corresponding to the loss of 46 mass units (NO₂) [9]. This fragmentation pattern serves as a diagnostic marker for nitro-containing compounds.

The methoxy group undergoes characteristic cleavage through two primary pathways. Loss of the methyl radical (15 mass units) generates a fragment ion at mass-to-charge ratio 215, while loss of the methoxy radical (31 mass units) produces a fragment ion at mass-to-charge ratio 199 [9]. These fragmentation patterns provide confirmation of methoxy substituent presence and location.

Ring fragmentation processes generate characteristic low-mass fragment ions that provide structural insights. The pyridine ring system undergoes specific cleavage patterns that distinguish it from simple benzene derivatives. Characteristic pyridine fragments appear at mass-to-charge ratios corresponding to various ring-opened species and smaller heterocyclic fragments [10].

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 230 | [M]⁺- | - | Moderate |

| 215 | [M-CH₃]⁺ | 15 | Low |

| 199 | [M-OCH₃]⁺ | 31 | Medium |

| 184 | [M-NO₂]⁺ | 46 | High |

| 153 | [M-C₆H₄NO₂]⁺ | 77 | Medium |

| 122 | [Nitrophenyl]⁺ | 108 | High |

The 4-nitrophenyl substituent generates a characteristic base peak at mass-to-charge ratio 122, corresponding to the nitrophenyl cation. This fragment represents one of the most stable species in the fragmentation cascade and often appears as the most intense peak in the mass spectrum [9].

Rearrangement processes contribute additional complexity to the fragmentation pattern. Meta-specific elimination pathways, characteristic of substituted aromatic compounds, may generate diagnostic fragment ions that provide regiochemical information [9]. These rearrangement products can distinguish between different positional isomers and confirm substitution patterns.

The fragmentation behavior under different ionization conditions provides additional structural insights. Electrospray ionization typically generates protonated molecular ions that undergo different fragmentation pathways compared to electron ionization, often providing complementary structural information through alternative cleavage mechanisms.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of 2-Methoxy-3-(4-nitrophenyl)pyridine, providing precise geometric parameters and solid-state packing arrangements. While specific crystallographic data for this exact compound are not extensively reported in the literature, related structures provide valuable insights into expected structural characteristics.

Crystallographic studies of structurally analogous compounds reveal characteristic geometric parameters for pyridine-containing heterocycles with nitrophenyl substituents. Typical pyridine ring geometries exhibit bond lengths ranging from 1.33 to 1.35 angstroms for carbon-nitrogen bonds and 1.38 to 1.40 angstroms for carbon-carbon bonds within the aromatic ring system [11] [12]. These values reflect the electron distribution within the pyridine heterocycle and the influence of nitrogen substitution on ring geometry.

The nitrophenyl substituent typically adopts specific dihedral angles relative to the pyridine ring plane. Steric interactions between adjacent substituents influence the overall molecular conformation, with dihedral angles commonly ranging from 20 to 45 degrees depending on the specific substitution pattern and crystal packing forces [13] [12]. The nitro group itself exhibits characteristic bond lengths of approximately 1.23 angstroms for nitrogen-oxygen bonds and 1.47 angstroms for the carbon-nitrogen bond connecting the nitro group to the aromatic ring.

The methoxy substituent demonstrates characteristic geometric parameters, with carbon-oxygen bond lengths typically measuring 1.36 angstroms for the aromatic carbon-oxygen bond and 1.43 angstroms for the oxygen-methyl carbon bond [11] [14]. The methoxy group orientation relative to the pyridine ring depends on electronic and steric factors, with the methyl group typically adopting conformations that minimize steric hindrance.

| Bond Type | Typical Bond Length (Å) | Range (Å) | Reference Compounds |

|---|---|---|---|

| Pyridine C-N | 1.34 | 1.33-1.35 | Related pyridines [11] |

| Pyridine C-C | 1.39 | 1.38-1.40 | Related pyridines [11] |

| Nitro N-O | 1.23 | 1.22-1.24 | Nitro compounds [13] |

| Ar-NO₂ | 1.47 | 1.46-1.48 | Nitro compounds [13] |

| Methoxy C-O | 1.36 | 1.35-1.37 | Methoxy compounds [14] |

| O-CH₃ | 1.43 | 1.42-1.44 | Methoxy compounds [14] |

Crystal packing studies reveal characteristic intermolecular interaction patterns for compounds containing pyridine and nitrophenyl moieties. Hydrogen bonding interactions involving the pyridine nitrogen atom and nitro group oxygen atoms contribute to solid-state stability and influence crystal morphology [12] [15]. These interactions often result in chain-like or layered packing arrangements that optimize electrostatic interactions while minimizing steric repulsion.

π-π stacking interactions between aromatic ring systems represent another important crystal packing motif. The parallel arrangement of pyridine and benzene rings at distances of approximately 3.5 angstroms contributes to crystal stability and influences physical properties such as melting point and solubility [12] [15].

The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the aromatic system, affecting both intramolecular geometry and intermolecular interaction patterns. These electronic effects manifest in subtle changes to bond lengths and angles that can be precisely determined through high-resolution crystallographic analysis.

Computational Chemistry Predictions

Computational chemistry methodologies provide valuable theoretical insights into the structural, electronic, and thermodynamic properties of 2-Methoxy-3-(4-nitrophenyl)pyridine. Density functional theory calculations using basis sets such as B3LYP/6-311G** offer reliable predictions of molecular geometry, electronic structure, and vibrational frequencies that complement experimental characterization techniques [16] [17] [18].

Theoretical geometry optimization calculations predict specific molecular parameters that can be compared with experimental crystallographic data when available. The computed pyridine ring geometry typically exhibits bond lengths consistent with experimental values, with carbon-nitrogen bonds predicted at approximately 1.340 angstroms and carbon-carbon bonds at 1.385 angstroms [18]. These calculations account for electronic effects of substituents and provide insights into the electronic distribution within the heterocyclic framework.

The nitrophenyl substituent orientation relative to the pyridine ring represents a critical structural parameter that influences molecular properties. Computational studies predict preferred dihedral angles based on optimization of electronic and steric interactions. Typically, the nitrophenyl group adopts non-planar conformations to minimize steric hindrance while maintaining favorable electronic interactions [16] [17].

Electronic structure calculations provide detailed information about frontier molecular orbitals, charge distribution, and electronic transitions. The highest occupied molecular orbital typically exhibits significant localization on the pyridine nitrogen and methoxy oxygen atoms, while the lowest unoccupied molecular orbital demonstrates substantial contribution from the nitrophenyl π-system [17] [18]. These orbital characteristics influence chemical reactivity, spectroscopic properties, and intermolecular interactions.

| Computational Parameter | Predicted Value | Method | Basis Set |

|---|---|---|---|

| Pyridine C-N Bond | 1.340 Å | DFT | B3LYP/6-311G** |

| Pyridine C-C Bond | 1.385 Å | DFT | B3LYP/6-311G** |

| Dihedral Angle | 25-35° | DFT | B3LYP/6-311G** |

| HOMO Energy | -6.2 eV | DFT | B3LYP/6-311G** |

| LUMO Energy | -2.8 eV | DFT | B3LYP/6-311G** |

| Band Gap | 3.4 eV | DFT | B3LYP/6-311G** |

Vibrational frequency calculations enable direct comparison with experimental infrared and Raman spectroscopic data. Theoretical predictions of nitro group stretching frequencies typically correlate well with experimental values, providing validation of the computational methodology and confirmation of structural assignments [17] [18]. The computed frequencies often require scaling factors to account for anharmonicity and basis set limitations, but generally demonstrate excellent agreement with experimental observations.

Thermodynamic property predictions include heats of formation, entropy values, and heat capacity functions that are valuable for understanding chemical stability and reaction energetics. These calculations can predict the relative stability of different conformational isomers and provide insights into preferred molecular geometries under various conditions [16] [17].

Solvation models enable prediction of molecular behavior in different solvent environments, providing insights into solution-phase properties and intermolecular interactions. Polarizable continuum models can predict changes in molecular geometry and electronic structure upon solvation, offering valuable information for understanding experimental observations in solution [17].

Natural bond orbital analysis provides detailed information about electronic delocalization, hyperconjugation effects, and charge transfer interactions within the molecular framework. This analysis reveals the extent of electronic communication between the pyridine ring, methoxy substituent, and nitrophenyl group, providing insights into the electronic factors that influence molecular properties and reactivity [18].